Cas no 866639-10-3 (2-(3-methyl-4-nitrophenyl)ethanethioamide)
2-(3-methyl-4-nitrophenyl)ethanethioamide Chemical and Physical Properties
Names and Identifiers
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- Benzeneethanethioamide, 3-methyl-4-nitro-
- 2-(3-methyl-4-nitrophenyl)ethanethioamide
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- Inchi: 1S/C9H10N2O2S/c1-6-4-7(5-9(10)14)2-3-8(6)11(12)13/h2-4H,5H2,1H3,(H2,10,14)
- InChI Key: PNBBDUQCTHUGPS-UHFFFAOYSA-N
- SMILES: C1(CC(N)=S)=CC=C([N+]([O-])=O)C(C)=C1
Experimental Properties
- Density: 1.322±0.06 g/cm3(Predicted)
- Boiling Point: 389.2±44.0 °C(Predicted)
- pka: 12.83±0.29(Predicted)
2-(3-methyl-4-nitrophenyl)ethanethioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1851605-0.05g |
2-(3-methyl-4-nitrophenyl)ethanethioamide |
866639-10-3 | 0.05g |
$851.0 | 2023-09-19 | ||
| Enamine | EN300-1851605-0.1g |
2-(3-methyl-4-nitrophenyl)ethanethioamide |
866639-10-3 | 0.1g |
$892.0 | 2023-09-19 | ||
| Enamine | EN300-1851605-0.25g |
2-(3-methyl-4-nitrophenyl)ethanethioamide |
866639-10-3 | 0.25g |
$933.0 | 2023-09-19 | ||
| Enamine | EN300-1851605-0.5g |
2-(3-methyl-4-nitrophenyl)ethanethioamide |
866639-10-3 | 0.5g |
$974.0 | 2023-09-19 | ||
| Enamine | EN300-1851605-1.0g |
2-(3-methyl-4-nitrophenyl)ethanethioamide |
866639-10-3 | 1g |
$1014.0 | 2023-06-02 | ||
| Enamine | EN300-1851605-2.5g |
2-(3-methyl-4-nitrophenyl)ethanethioamide |
866639-10-3 | 2.5g |
$1988.0 | 2023-09-19 | ||
| Enamine | EN300-1851605-5.0g |
2-(3-methyl-4-nitrophenyl)ethanethioamide |
866639-10-3 | 5g |
$2940.0 | 2023-06-02 | ||
| Enamine | EN300-1851605-10.0g |
2-(3-methyl-4-nitrophenyl)ethanethioamide |
866639-10-3 | 10g |
$4360.0 | 2023-06-02 | ||
| Enamine | EN300-1851605-1g |
2-(3-methyl-4-nitrophenyl)ethanethioamide |
866639-10-3 | 1g |
$1014.0 | 2023-09-19 | ||
| Enamine | EN300-1851605-5g |
2-(3-methyl-4-nitrophenyl)ethanethioamide |
866639-10-3 | 5g |
$2940.0 | 2023-09-19 |
2-(3-methyl-4-nitrophenyl)ethanethioamide Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 2-(3-methyl-4-nitrophenyl)ethanethioamide
Compound CAS No 866639-10-3: 2-(3-methyl-4-nitrophenyl)ethanethioamide
The compound with CAS No 866639-10-3, known as 2-(3-methyl-4-nitrophenyl)ethanethioamide, is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a thioamide functional group with a substituted aromatic ring, making it a valuable molecule for research and development purposes.
2-(3-methyl-4-nitrophenyl)ethanethioamide exhibits a complex molecular architecture that includes a methyl group and a nitro group attached to the aromatic ring. The thioamide group, which consists of a sulfur atom double-bonded to an amide nitrogen, adds another layer of functionality to the molecule. This combination of functional groups makes the compound highly versatile and amenable to various chemical reactions, including nucleophilic substitutions, additions, and cyclizations.
Recent studies have highlighted the potential of 2-(3-methyl-4-nitrophenyl)ethanethioamide in the development of novel materials with unique electronic properties. Researchers have explored its use in the synthesis of advanced polymers and organic semiconductors, where its thioamide group plays a crucial role in modulating the electronic characteristics of the resulting materials. The compound's ability to form stable covalent bonds with other molecules has also made it a valuable precursor in the construction of nanostructured materials.
In addition to its applications in materials science, 2-(3-methyl-4-nitrophenyl)ethanethioamide has shown promise in the field of medicinal chemistry. Its aromatic ring system and functional groups provide a scaffold for the design of bioactive molecules with potential therapeutic applications. Recent research has focused on its role as an intermediate in the synthesis of drug candidates targeting specific biological pathways, such as enzyme inhibition or receptor modulation.
The synthesis of 2-(3-methyl-4-nitrophenyl)ethanethioamide involves a multi-step process that typically begins with the preparation of the substituted aromatic ring followed by the introduction of the thioamide group. This process requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes to this compound.
From an analytical perspective, 2-(3-methyl-4-nitrophenyl)ethanethioamide can be characterized using a variety of techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed insights into the molecular structure and functional groups present in the compound, ensuring accurate identification and quality control.
In terms of safety considerations, handling 2-(3-methyl-4-nitrophenyl)ethanethioamide requires adherence to standard laboratory protocols to minimize exposure risks. While no specific hazards are associated with this compound under normal conditions, proper ventilation and personal protective equipment should be employed during its synthesis and manipulation.
In conclusion, 2-(3-methyl-4-nitrophenyl)ethanethioamide is a versatile and intriguing compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative materials and bioactive molecules. As ongoing studies continue to uncover new possibilities for this compound, its significance in both academic and industrial settings is expected to grow further.
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